molecular formula C26H20ClN3O2 B2694492 (Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 956189-95-0

(Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No. B2694492
CAS RN: 956189-95-0
M. Wt: 441.92
InChI Key: KTNVNWUQEMWTCH-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C26H20ClN3O2 and its molecular weight is 441.92. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Molecular Interactions

In the field of molecular chemistry, research has been conducted on acrylonitrile derivatives similar to the compound . These studies focus on the conformational and molecular structures, photophysical properties, and frontier orbitals of these compounds. For instance, M. Percino et al. (2016) explored the photophysical properties and molecular interactions of α,β-unsaturated acrylonitrile derivatives, which could provide insights into the behavior of (Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile in various solvents and under different conditions (Percino et al., 2016).

Enantio- and Diastereoselectivity in Reactions

The study of enantio- and diastereoselective reactions using metal complexes is another relevant area. For example, R. Duthaler et al. (1990) investigated the use of titanium-carbohydrate complexes in the enantio- and diastereoselective aldol-reaction of propionate derivatives, which can provide a framework for understanding the reactivity and selectivity of complex compounds like (Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile in similar reactions (Duthaler et al., 1990).

Magnetic Properties of Radical Compounds

The study of magnetic properties in radical compounds is also relevant. Christos P. Constantinides et al. (2011) characterized the magnetic properties of a "super stable" radical 1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, which can shed light on the potential magnetic behavior of (Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile (Constantinides et al., 2011).

Reactivity with Diazoalkanes

J. L. Ruano et al. (2001) explored the reactivity of (Z)-3-p-tolylsulfinylacrylonitriles with diazoalkanes, providing insights into the potential reactivity of similar compounds, including (Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile with similar reactants (Ruano et al., 2001).

Catalytic Properties in Polymerization

The catalytic properties of metal complexes in polymerization reactions are also of interest. Studies like those conducted by K. Nakano et al. (2003), involving asymmetric alternating copolymerization of cyclohexene oxide and CO2 with dimeric zinc complexes, can provide a basis for understanding the catalytic potential of (Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile in similar contexts (Nakano et al., 2003).

properties

IUPAC Name

(Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2/c1-31-23-14-13-19(16-24(23)32-2)20(17-28)15-22-25(18-9-5-3-6-10-18)29-30(26(22)27)21-11-7-4-8-12-21/h3-16H,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVNWUQEMWTCH-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

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